molecular formula C10H17F2NO3 B13549879 Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13549879
M. Wt: 237.24 g/mol
InChI Key: WMSHPDSZQWAXIO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a difluoromethyl group, and a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the pyrrolidine ring. This can be achieved through a series of reactions, including nucleophilic substitution and esterification. The use of flow microreactor systems has been shown to be an efficient and sustainable method for the synthesis of tert-butyl esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tert-butyl ester group can produce a variety of ester derivatives.

Scientific Research Applications

Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    Tert-butyl 3-(methyl)-3-hydroxypyrrolidine-1-carboxylate: Contains a methyl group instead of a difluoromethyl group, affecting its biological activity and applications.

Uniqueness

Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in the design of molecules with enhanced stability, binding affinity, and selectivity for specific targets .

Properties

Molecular Formula

C10H17F2NO3

Molecular Weight

237.24 g/mol

IUPAC Name

tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(14)13-5-4-10(15,6-13)7(11)12/h7,15H,4-6H2,1-3H3

InChI Key

WMSHPDSZQWAXIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(F)F)O

Origin of Product

United States

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